![molecular formula C18H23N3OS B2809015 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2319808-63-2](/img/structure/B2809015.png)
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one" is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial processes. Its unique structure, featuring a bicyclic octane core, a pyrazole moiety, and a thiophene substituent, makes it a subject of interest in scientific research.
準備方法
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes the construction of the bicyclic octane core followed by the introduction of the pyrazole and thiophene groups. Key steps may involve cyclization reactions, nucleophilic substitutions, and oxidative additions. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial production methods: Industrial-scale production might employ more efficient and scalable methods, possibly utilizing flow chemistry or batch processing techniques. Optimization of reaction conditions to enhance yield and reduce by-products is crucial in industrial settings.
化学反応の分析
Types of reactions it undergoes: 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions to oxidize specific functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, especially targeting carbonyl groups.
Substitution: Nucleophilic or electrophilic substitutions can occur in the presence of appropriate reagents, for instance, halogenating agents for halogenation reactions or alkyl halides for alkylation.
Major products formed from these reactions: The products formed depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while reduction could result in the formation of alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: The compound is of interest for its potential reactivity and as a building block for more complex molecules. It can be used in the synthesis of new organic compounds with desirable properties.
Biology: Its structural motifs, such as the pyrazole and thiophene rings, are known to interact with biological targets, making it a candidate for biological studies and drug development.
Medicine: Due to its complex structure, this compound may exhibit pharmacological activity and could be investigated as a potential therapeutic agent for various conditions.
Industry: In industrial applications, its unique chemical properties might be utilized in the development of advanced materials, catalysts, or as intermediates in chemical manufacturing processes.
作用機序
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. The presence of the pyrazole and thiophene groups suggests that it could interact with proteins, enzymes, or receptors, modulating their activity. The bicyclic octane core may influence the compound's binding affinity and specificity. Pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane derivatives
Thiophene-substituted propanones
Bicyclic octane derivatives with various functional groups
Exploring these similarities helps highlight the unique potential and versatility of the compound in scientific research and practical applications.
特性
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13-7-10-23-17(13)5-6-18(22)21-14-3-4-15(21)12-16(11-14)20-9-2-8-19-20/h2,7-10,14-16H,3-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJHDWQGQTVWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-Chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide](/img/structure/B2808935.png)
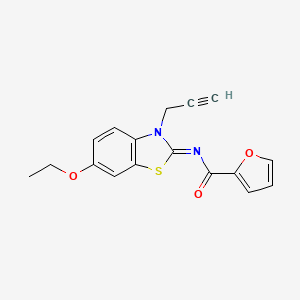
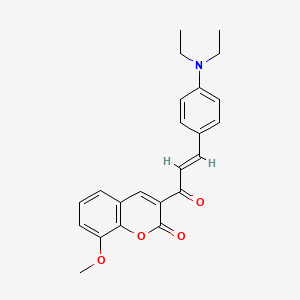
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2808941.png)
![8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2808942.png)
![[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2808943.png)
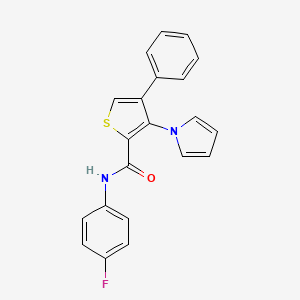
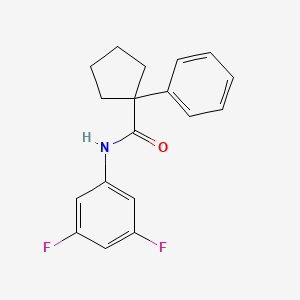
![9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2808949.png)
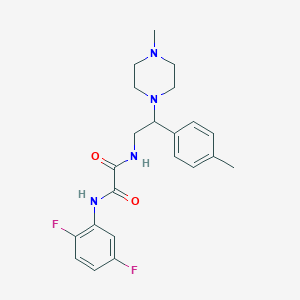
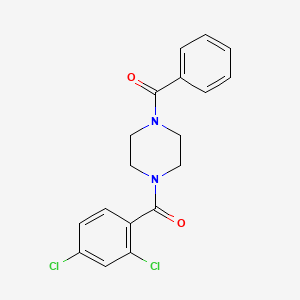
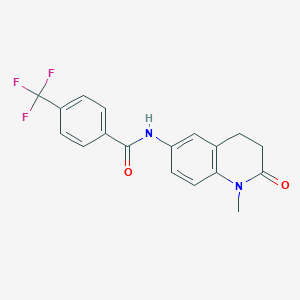
![1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2808954.png)
